

The Ethanone Core: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B061151

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethanone scaffold, a seemingly simple chemical moiety, has emerged as a powerhouse in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features allow for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target a wide range of biological pathways. This technical guide delves into the core of novel ethanone compounds, exploring their synthesis, biological activities, and mechanisms of action across various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications.

Antimicrobial Activity: Combating Resistance with Novel Ethanone Derivatives

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Novel ethanone compounds have shown significant promise in this arena, particularly as inhibitors of enzymes that confer antibiotic resistance. A notable example is the development of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which is responsible for colistin resistance in Gram-negative bacteria.

Quantitative Data: MCR-1 Inhibition

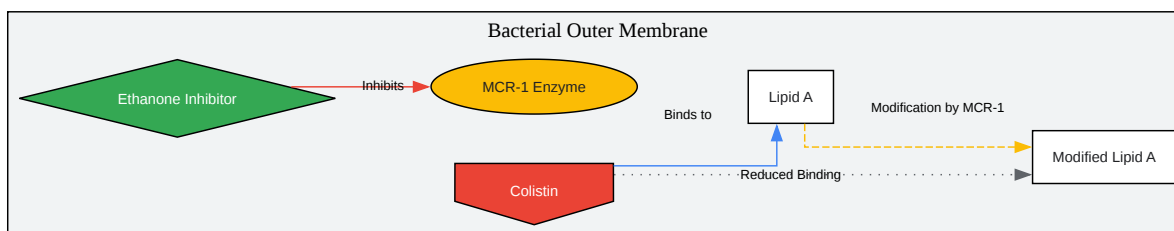
The following table summarizes the in vitro activity of a series of 1-phenyl-2-(phenylamino)ethanone derivatives against E. coli expressing the mcr-1 gene. The data

highlights the minimal concentration of the compound required to completely inhibit bacterial growth in the presence of 2 µg/mL of colistin.

Compound ID	R1 Substituent	R2 Substituent	R3 Substituent	R4 Substituent	Inhibitory Concentration (µM)
6g	Cyclohexyl	H	H	COOH	50
6h	4-Pentylphenyl	H	H	COOH	50
6i	4-Propylphenyl	H	H	COOH	50
6n	4-Hexylphenyl	H	H	COOH	25
6p	4-Hexylphenyl	H	CH ₃	COOH	25
6q	4-Octylphenyl	H	H	COOH	25
6r	4-Heptylphenyl	H	H	COOH	50

Signaling Pathway: MCR-1-Mediated Colistin Resistance and its Inhibition

The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, a component of the bacterial outer membrane. This modification reduces the binding affinity of colistin, a last-resort antibiotic, to the bacterial cell, thereby conferring resistance. The developed ethanone derivatives act by inhibiting the enzymatic activity of MCR-1, restoring the bacterium's susceptibility to colistin.



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Mechanism of MCR-1 mediated colistin resistance and its inhibition by ethanone derivatives.

Experimental Protocols

General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives:

The synthesis of these derivatives typically involves a multi-step process:

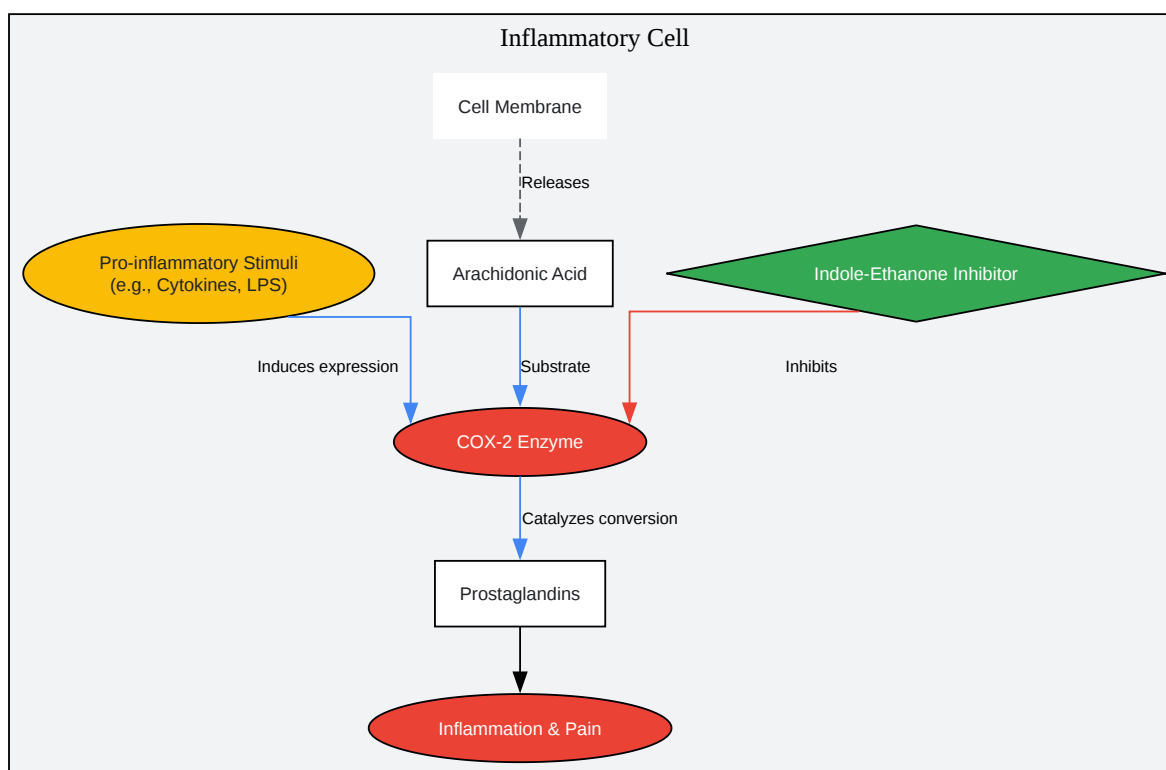
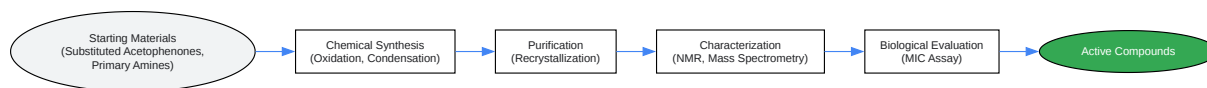
- Oxidation: Substituted acetophenones are oxidized using selenium dioxide to yield the corresponding phenylglyoxals.
- Condensation: The phenylglyoxals are then reacted with primary amines to produce the final 1-phenyl-2-(phenylamino)ethanone derivatives.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Minimum Inhibitory Concentration (MIC) Assay:

The antimicrobial activity of the synthesized compounds is evaluated using a broth microdilution method.

- A bacterial culture of *E. coli* expressing the *mcr-1* gene is grown to a specific optical density.

- The bacterial culture is then diluted to approximately 5×10^5 CFU/mL in fresh Luria-Bertani (LB) broth.
- The synthesized compounds are added to the bacterial suspension at various concentrations (e.g., 12.5, 25, 50, and 100 μ M) in the presence of a fixed concentration of colistin (e.g., 2 μ g/mL).
- The cultures are incubated at 37°C for 16-18 hours.
- The minimal concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.



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